6,7-Dibromo-1,4-dihydroanthracene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10Br2 |
|---|---|
Molecular Weight |
338.04 g/mol |
IUPAC Name |
6,7-dibromo-1,4-dihydroanthracene |
InChI |
InChI=1S/C14H10Br2/c15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16/h1-2,5-8H,3-4H2 |
InChI Key |
UXQHFXWEKCUBAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2=C1C=C3C=C(C(=CC3=C2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6,7 Dibromo 1,4 Dihydroanthracene and Its Derivatives
Direct Bromination of Dihydroanthracenes
The direct bromination of 1,4-dihydroanthracene (B14153965) offers a conceptually straightforward route to its bromo-derivatives. However, achieving the desired 6,7-disubstitution pattern is a significant hurdle due to the directing effects of the existing benzene (B151609) ring and the partially saturated central ring.
Regioselective Bromination Strategies
The electrophilic bromination of the outer rings of dihydroanthracene is governed by the electron density of the aromatic system. The positions most susceptible to attack are typically the 1, 4, 5, and 8 positions due to electronic activation. Achieving bromination at the 6 and 7 positions would likely require the presence of directing groups on the aromatic ring to overcome the inherent reactivity patterns.
Research on related systems, such as the bromination of 9,10-dibromoanthracene (B139309), has shown that bromination can occur on the outer rings, leading to hexabrominated products. beilstein-journals.org However, this does not guarantee selective bromination at the 6 and 7 positions of a 1,4-dihydroanthracene core. Without specific directing groups, a direct bromination of 1,4-dihydroanthracene would likely result in a mixture of isomers, with the 6,7-dibromo product being a minor component, necessitating challenging purification steps.
Stereoselective Approaches in Dihydroanthracene Bromination
Stereoselectivity in the context of forming 6,7-Dibromo-1,4-dihydroanthracene primarily relates to the potential for creating chiral centers if the substitution pattern were asymmetric. However, for the target molecule, the focus remains on regioselectivity. In broader studies on the bromination of anthracene (B1667546) derivatives, stereoselectivity becomes crucial when the central, non-aromatic ring is functionalized. For instance, the silver ion-assisted solvolysis of hexabromotetrahydroanthracene derivatives proceeds with high stereoselectivity, leading to specific diol and dimethoxy products. beilstein-journals.orgresearchgate.net These studies highlight that while stereocontrol is achievable in related systems, its application to the specific synthesis of this compound via direct bromination is not well-documented.
Influence of Brominating Agents and Reaction Conditions
The choice of brominating agent and reaction conditions can significantly influence the outcome of bromination reactions. Stronger electrophilic brominating agents may lead to over-bromination or less selective reactions.
| Brominating Agent | Typical Conditions | Observations on Related Systems |
| Bromine (Br₂) in CCl₄ | Room temperature to gentle warming | Commonly used for the synthesis of 9,10-dibromoanthracene from anthracene. orgsyn.orgchemicalbook.com Application to 1,4-dihydroanthracene would likely lead to a mixture of products due to the high reactivity of bromine. |
| N-Bromosuccinimide (NBS) | Reflux in CCl₄ with a radical initiator (AIBN) | Primarily used for allylic and benzylic bromination. While it can be used for aromatic bromination, its selectivity for the 6,7-positions of 1,4-dihydroanthracene is not established. |
| 1,3-Dibromo-5,5-dimethylhydantoin | Reflux in ethyl acetate | Used as an alternative to bromine for the synthesis of 9-bromoanthracene (B49045) and 9,10-dibromoanthracene, offering potentially milder conditions. chemicalbook.com Its regioselectivity on the outer rings of dihydroanthracene would need to be investigated. |
| Pyridinium bromide perbromide | Ethyl acetate | Found to be optimal for the bromination of methyl groups on 1,4-dihydropyridine (B1200194) rings, suggesting its potential for controlled bromination under specific conditions. nih.gov |
Multi-Step Synthesis from Precursors
Given the challenges of direct bromination, a multi-step synthesis starting from appropriately substituted precursors offers a more controlled and predictable route to this compound.
Synthesis via Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool for constructing the dihydroanthracene core. researchgate.netniscpr.res.in A plausible strategy for synthesizing this compound would involve the [4+2] cycloaddition of a 1,4-benzoquinone (B44022) derivative with a suitably substituted diene, followed by further transformations.
A hypothetical synthetic pathway could commence with the bromination of a symmetric aromatic compound to introduce the desired 6,7-substitution pattern in a precursor. For instance, a double Diels-Alder reaction or a sequence involving a Diels-Alder reaction followed by aromatization and a second cyclization could be envisioned. The synthesis of 2,3,6,7-tetrabromoanthracene, for example, has been achieved through a twofold Bergman cyclization, starting from 1,2,4,5-tetraiodobenzene. nih.govdoaj.org A similar approach, starting with 1,2-dibromo-4,5-diethynylbenzene, could potentially lead to a 2,3-dibromoanthracene (B48569), which is structurally related to the target molecule.
Alternatively, a Diels-Alder reaction between a diene and a dienophile, where one of the components already contains the dibromo substitution pattern, could be a viable route. For instance, the reaction of a 4,5-dibromo-1,2-dimethylidenecyclohexane with a suitable dienophile could construct the dibrominated ring system, which could then be further elaborated to the dihydroanthracene core.
Application of Palladium-Catalyzed Coupling Reactions for Functionalization
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer a versatile approach to functionalizing aromatic rings. researchgate.netrsc.orgchem960.comeurekaselect.com These methods could be applied to introduce the bromo groups at the desired positions with high regioselectivity.
A potential strategy would involve the synthesis of a di-halo-1,4-dihydroanthracene (e.g., di-iodo or di-triflate) at the 6 and 7 positions, which could then be converted to the dibromo derivative via a palladium-catalyzed halogen exchange reaction. More advanced C-H activation/functionalization strategies could also be considered. nih.gov A palladium catalyst could potentially direct the bromination to the 6 and 7 positions of a pre-functionalized 1,4-dihydroanthracene derivative. While direct C-H bromination of anthracenes has been explored, achieving specific regioselectivity on the outer rings remains a significant area of research.
| Precursor/Intermediate | Reagents and Conditions | Product | Reference for Analogy |
| 1,2,4,5-Tetraiodobenzene | 1. Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, NEt₃2. 1,4-Cyclohexadiene, Benzene, 180-200 °C | 2,3,6,7-Tetrabromoanthracene (via a tetrabromo intermediate) | nih.gov |
| 2-Aminoanthraquinone | 1. Diazotization2. Sandmeyer reaction (CuBr/HBr)3. Reduction (e.g., with NaBH₄) | 2-Bromoanthracene | beilstein-journals.org |
| Diphenyl carboxylic acids and acrylates | Pd(II) catalyst | Substituted anthracene derivatives via tandem C-H activation/cyclization | beilstein-journals.org |
| 1,8-Dibromonaphthalene and PAH boronic esters | Palladium catalyst | Polycyclic aromatic hydrocarbons via [3+3] annulation | researchgate.netrsc.org |
Preparation of Brominated Dihydroanthracenes from Anthracene Derivatives
The synthesis of brominated dihydroanthracenes often commences with the bromination of a suitable anthracene precursor. The introduction of bromine atoms onto the anthracene skeleton can be achieved under various conditions, leading to a range of brominated products. Subsequent transformation of these intermediates can then yield the desired dihydroanthracene structure.
A plausible route to this compound would likely involve the synthesis of a precursor such as 2,3-dibromoanthracene or a tetrabromoanthracene, followed by a reaction to generate the 1,4-dihydro- functionality. For instance, the synthesis of 2,3,6,7-tetrabromoanthracene has been reported, providing a potential starting point. nih.gov
The general strategy for preparing brominated anthracenes that could serve as precursors involves the direct bromination of anthracene or its derivatives. The conditions of these reactions, such as the solvent, temperature, and the presence or absence of a catalyst or light, can significantly influence the degree and position of bromination. For example, the bromination of 9,10-dibromoanthracene can lead to hexabrominated tetrahydroanthracene (B13747835) derivatives under specific conditions. beilstein-journals.orgresearchgate.net These highly brominated compounds can then undergo elimination reactions to yield various bromoanthracenes. beilstein-journals.orgresearchgate.net
One of the key challenges is to control the regioselectivity of the bromination to obtain the desired 6,7-dibromo substitution pattern. Often, bromination of anthracene itself favors the 9 and 10 positions. Therefore, a multi-step synthesis starting from a pre-functionalized benzene derivative might be necessary to achieve the desired substitution pattern on the final anthracene core. A reported synthesis of 2,3,6,7-tetrabromoanthracene utilizes a twofold Bergman cyclization, starting from a tetraiodinated benzene derivative. nih.gov A similar strategy could potentially be adapted to synthesize 2,3-dibromoanthracene, which could then be a closer precursor to the target molecule.
Once a suitably brominated anthracene is obtained, the formation of the 1,4-dihydroanthracene structure can be approached through methods such as a Diels-Alder reaction. Anthracene and its derivatives can act as dienes in [4+2] cycloaddition reactions with various dienophiles. researchgate.netscribd.comscribd.com For instance, the reaction of anthracene with maleic anhydride (B1165640) yields 9,10-dihydroanthracene-9,10-α,β-succinic anhydride. scribd.comscribd.com A hypothetical Diels-Alder reaction of 2,3-dibromoanthracene with a suitable dienophile, followed by removal of the dienophile bridge, could potentially lead to 2,3-Dibromo-1,4-dihydroanthracene. However, the reactivity of brominated anthracenes in such reactions would need to be considered.
Alternatively, the reduction of a brominated anthracene could be explored. However, selective reduction of one of the aromatic rings in the presence of bromo substituents can be challenging and may lead to a mixture of products.
A more direct, though speculative, approach could involve the Diels-Alder reaction of a 1,2-dibromobenzene (B107964) derivative with a suitable diene to construct the brominated dihydroanthracene core in a more controlled manner.
The following table summarizes reaction conditions for the synthesis of various brominated anthracene derivatives that could serve as precursors or provide insight into the synthesis of the target compound.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 9,10-Dibromoanthracene | Br₂ / CCl₄, sun lamp, rt, 1 h | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | 95 | researchgate.net |
| 9,10-Dibromoanthracene | Br₂ / CH₂Cl₂, daylight, rt, 5 d | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | 86 | researchgate.net |
| 9,10-Dibromoanthracene | Br₂ / Benzene, silica (B1680970) gel, rt, 4 d | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | 74 | researchgate.net |
| 1,2,4,5-Tetraiodobenzene | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N, THF, rt, 18 h | 1,2,4,5-Tetrakis(trimethylsilylethynyl)benzene | 92 | nih.gov |
| 1,2,4,5-Tetrakis(trimethylsilylethynyl)benzene | Br₂, CH₂Cl₂ | 1,2-Bis(bromoethynyl)-4,5-bis[(trimethylsilyl)ethynyl]benzene | ~100 | nih.gov |
| 1,2-Bis(bromoethynyl)-4,5-bis[(trimethylsilyl)ethynyl]benzene | 1,2-Dichlorobenzene, γ-terpinene, 180-200 °C, 2.5 h | 2,3,6,7-Tetrabromoanthracene | 58 | nih.gov |
The synthesis of functionalized anthracene derivatives is an active area of research, with potential applications in materials science. beilstein-journals.org For example, 2,3,6,7-halogenated anthracene derivatives are considered difficult to obtain but are valuable precursors for further functionalization. beilstein-journals.org The development of a reliable synthetic route to this compound would provide a valuable building block for the synthesis of more complex molecules with potential applications in organic electronics and other fields.
Advanced Spectroscopic Characterization and Structural Elucidation of 6,7 Dibromo 1,4 Dihydroanthracene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei and their interactions, a complete structural map can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of 6,7-Dibromo-1,4-dihydroanthracene is anticipated to reveal distinct signals corresponding to its aromatic and dihydro-aromatic protons. Predictions for the chemical shifts (δ) and coupling patterns can be extrapolated from the known spectra of 1,4-dihydroanthracene (B14153965) and by considering the electronic effects of the two bromine substituents.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1, H4 | ~3.3 - 3.5 | t | J(H1,H2) = J(H4,H3) ≈ 4-5 |
| H2, H3 | ~5.8 - 6.0 | m | |
| H5, H8 | ~7.5 - 7.7 | s | |
| H9, H10 | ~7.2 - 7.4 | m |
This table is predictive and based on analogous compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts can be predicted by starting with the assignments for 9,10-dihydroanthracene (B76342) and considering the known substituent effects of bromine on an aromatic ring. nist.govnih.govchemicalbook.comchemicalbook.com The "heavy atom effect" of bromine is known to cause a significant shielding (upfield shift) of the directly attached carbon atoms (C6 and C7). rsc.orgstackexchange.com Conversely, the carbons ortho and para to the bromine atoms may experience some deshielding.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1, C4 | ~25 - 30 |
| C2, C3 | ~125 - 128 |
| C4a, C9a | ~135 - 138 |
| C5, C8 | ~128 - 132 |
| C6, C7 | ~118 - 122 |
| C8a, C10a | ~130 - 133 |
This table is predictive and based on analogous compounds and known substituent effects. rsc.orgias.ac.innih.gov
Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to understand the spatial relationships within the molecule, two-dimensional (2D) NMR techniques would be essential.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal the scalar coupling network between protons. tandfonline.comslideshare.netlibretexts.orgprinceton.edu Cross-peaks would be expected between H1 and H2, and between H3 and H4, confirming the connectivity within the dihydro-anthracene ring. Correlations would also be seen between the protons on the unsubstituted aromatic ring (H9 and H10). The absence of cross-peaks to H5 and H8 would confirm their isolated nature on the brominated ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are directly bonded. tandfonline.comslideshare.netprinceton.eduyoutube.com For this compound, NOESY would be particularly useful to confirm the through-space proximity of protons. For instance, correlations would be expected between the aliphatic protons H1/H4 and the adjacent aromatic protons H2/H3 and H10/H9 respectively. The spatial arrangement of the dihydro-anthracene ring relative to the aromatic system could also be probed.
X-ray Diffraction Analysis for Solid-State Structural Determination
While solution-state NMR provides information on the average structure, X-ray diffraction analysis of a single crystal offers a precise picture of the molecule's conformation and packing in the solid state. Although no crystal structure for this compound is currently available, data from the closely related compound, (6RS,9SR)-6,7-Dibromo-1,2,3,4-tetrahydro-1,4-methanoanthracene, provides significant insights. nih.gov
Crystallographic Insights into Molecular Geometry and Conformation
Based on the analysis of its bridged analogue, the 1,4-dihydroanthracene core of this compound is expected to adopt a boat-like conformation. The dibrominated aromatic ring would be largely planar, though some minor distortions may occur due to steric strain from the bromine atoms. The bromine atoms themselves may be slightly displaced from the mean plane of the aromatic ring. nih.gov
Selected Crystallographic Data for the Analogous (6RS,9SR)-6,7-Dibromo-1,2,3,4-tetrahydro-1,4-methanoanthracene nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 23.437 (3) |
| b (Å) | 6.3565 (8) |
| c (Å) | 18.416 (2) |
| β (°) | 111.781 (2) |
| V (ų) | 2547.6 (6) |
| Br—C—C—Br torsion angle (°) | 5.3 (5) |
This data is for a related compound and serves as a model for the potential solid-state structure.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
For this compound, the molecular formula is C₁₄H₁₀Br₂. The expected monoisotopic mass would be approximately 335.91 g/mol . A high-resolution mass spectrum would be required to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
The presence of two bromine atoms would be readily identifiable in the mass spectrum due to the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) would appear as a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.
While specific fragmentation data for this compound is unavailable, the fragmentation of the related compound 9,10-dihydroanthracene has been studied. nist.gov The fragmentation of this compound would be expected to involve the loss of bromine atoms and potentially the hydroanthracene core itself.
Interactive Data Table: Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z (approx.) | Relative Abundance |
| [C₁₄H₁₀⁷⁹Br₂]⁺ | 335.91 | 1 |
| [C₁₄H₁₀⁷⁹Br⁸¹Br]⁺ | 337.91 | 2 |
| [C₁₄H₁₀⁸¹Br₂]⁺ | 339.91 | 1 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound by probing its vibrational modes.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its aromatic and aliphatic C-H bonds, as well as C=C bonds within the aromatic rings. The C-Br stretching vibrations would also be present, typically in the lower frequency region of the spectrum (below 700 cm⁻¹).
For comparison, the IR spectrum of the parent compound, 9,10-dihydroanthracene, has been documented. nist.govchemicalbook.com Key absorptions for 9,10-dihydroanthracene include C-H stretching from the aromatic rings and the dihydro- portion, as well as aromatic C=C stretching bands.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to IR spectroscopy. The symmetric vibrations of the molecule, particularly the aromatic ring breathing modes, are often strong in the Raman spectrum. The C-Br stretching vibrations would also be Raman active.
Interactive Data Table: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |
| Aromatic C=C Stretch | 1650 - 1450 | IR, Raman |
| C-Br Stretch | 700 - 500 | IR, Raman |
Theoretical and Computational Investigations of 6,7 Dibromo 1,4 Dihydroanthracene
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and geometric parameters of molecules. By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT provides a balance between computational cost and accuracy, making it ideal for studying medium to large-sized molecules like 6,7-Dibromo-1,4-dihydroanthracene.
Prediction of Optimized Molecular Geometries and Conformations
The first step in a computational investigation is typically the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, the central dihydro-aromatic ring imparts a non-planar, boat-like conformation. The two bromine atoms at the 6th and 7th positions introduce significant steric and electronic perturbations.
DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p) that includes polarization and diffuse functions, would be used to predict bond lengths, bond angles, and dihedral angles. It is anticipated that the C-Br bond lengths would be in the typical range for bromo-aromatic compounds. The C-C bond lengths in the aromatic rings would exhibit delocalization, while those in the 1,4-dihydro ring would be closer to typical single and double bond lengths. The planarity of the terminal benzene (B151609) rings would be largely preserved, while the central ring would be puckered.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C6-Br Bond Length | ~1.90 Å |
| C7-Br Bond Length | ~1.90 Å |
| C1-C2 Bond Length | ~1.50 Å |
| C2=C3 Bond Length | ~1.34 Å |
| C5-C6 Bond Angle | ~120° |
| C-C-C Dihedral Angle (Central Ring) | Varies (non-planar) |
Note: These are illustrative values based on typical DFT calculations for similar structures.
Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and its ability to absorb light. A smaller gap generally corresponds to higher reactivity and absorption at longer wavelengths.
For this compound, the HOMO is expected to be a π-orbital primarily localized on the electron-rich aromatic rings. The LUMO is likely to be a π*-orbital. The introduction of bromine atoms, which are electron-withdrawing through induction but electron-donating through resonance, can subtly modulate the energies of these orbitals compared to the parent 1,4-dihydroanthracene (B14153965). The HOMO-LUMO gap for anthracene (B1667546) is relatively low, contributing to its use in organic electronics. frontiersin.org The partial saturation in the 1,4-dihydroanthracene structure would likely increase this gap compared to fully aromatic anthracene.
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)
| Orbital | Predicted Energy (eV) |
| HOMO | ~ -6.0 eV |
| LUMO | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
Note: These are illustrative values based on typical DFT calculations for similar structures.
Computational Simulation of NMR Chemical Shifts and Coupling Constants for Structural Verification
Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are highly effective in predicting NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. researchgate.net These predictions are invaluable for confirming the structure of newly synthesized compounds by comparing the calculated spectra with experimental data.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic rings and the aliphatic protons on the dihydro-anthracene moiety. The aromatic protons would appear in the downfield region (typically 7-8 ppm), with their chemical shifts influenced by the electronic effects of the bromine atoms. The aliphatic protons at the 1 and 4 positions would resonate further upfield. Similarly, the ¹³C NMR spectrum would show characteristic signals for the sp² hybridized carbons of the aromatic rings and the sp³ hybridized carbons at positions 1 and 4. The carbons bearing the bromine atoms (C6 and C7) would exhibit shifts influenced by the heavy atom effect.
Mechanistic Pathway Elucidation through Computational Modeling
Computational chemistry provides powerful insights into reaction mechanisms by allowing for the study of transition states and reaction energy profiles.
Transition State Analysis of Bromination Reactions
The synthesis of this compound would likely involve the bromination of 1,4-dihydroanthracene. The mechanism of electrophilic bromination of aromatic systems typically proceeds through the formation of a high-energy intermediate known as a σ-complex or arenium ion. Computational modeling can be used to locate the transition state leading to this intermediate.
The reaction of 1,4-dihydroanthracene with a bromine source, such as Br₂, would involve the attack of the π-system of one of the aromatic rings on the electrophile. Transition state calculations would reveal the geometry of the activated complex, where the C-Br bond is partially formed and the aromaticity of the ring is disrupted. The energy barrier associated with this transition state determines the rate of the reaction. The regioselectivity of the bromination (i.e., why the bromine atoms add to the 6 and 7 positions) could also be rationalized by comparing the energies of the transition states leading to different isomers. The mechanism of bromination of anthracene itself is known to be complex, potentially involving both addition and substitution pathways. youtube.comnih.gov
Energetics and Kinetics of Derivatization Reactions
Once formed, this compound can serve as a precursor for further functionalization. The bromine atoms can be replaced through various reactions, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. frontiersin.org
Computational modeling can be employed to study the energetics and kinetics of these derivatization reactions. For instance, the reaction profile for a Suzuki coupling of this compound with a boronic acid could be mapped out. This would involve calculating the energies of all reactants, intermediates, transition states, and products in the catalytic cycle. Such studies provide valuable information on the feasibility of a proposed synthetic route and can help in optimizing reaction conditions. The reactivity of brominated anthracene derivatives has been shown to be versatile, allowing for the synthesis of a range of highly functionalized compounds. beilstein-journals.org
Conformational Analysis and Stereodynamics through Molecular Modeling
The central structural feature of this compound is the 1,4-dihydro ring fused to the anthracene core. Theoretical studies on analogous systems, such as 9,10-dihydroanthracene (B76342), have shown that the central dihydro-ring can adopt either a planar or a non-planar boat-like conformation. The energy difference between these conformations is often small, and the preferred geometry can be influenced by substituents.
Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular mechanics (MM), are powerful tools for investigating these conformational preferences. A hypothetical conformational analysis of this compound would involve calculating the relative energies of different possible conformers.
Table 1: Hypothetical Conformational Isomers of the 1,4-Dihydro-Ring in this compound
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Key Features |
| Planar | ~0° | Higher | Maximized allylic conjugation, but potential for increased steric strain between the methylene (B1212753) protons. |
| Boat | Variable (e.g., ~30-40°) | Lower | Alleviates steric strain of the methylene protons but may slightly reduce electronic stabilization. |
Note: The relative energies are hypothetical and would require specific computational calculations to be determined accurately.
The stereodynamics of this compound would primarily revolve around the interconversion between different boat conformations of the 1,4-dihydro ring, should the non-planar form be the global minimum. This process, known as ring-flipping or ring-inversion, would have a specific energy barrier. The height of this barrier determines the rate of interconversion at a given temperature.
Table 2: Illustrative Energy Barriers for Ring Inversion in Dihydroaromatic Systems
| Process | Energy Barrier (kcal/mol) | Significance |
| Boat-to-Boat Interconversion | Low (e.g., < 5 kcal/mol) | Rapid interconversion at room temperature, potentially leading to averaged signals in NMR spectroscopy. |
| Planar Transition State | Higher | The planar conformation may represent the transition state for the boat-to-boat interconversion. |
Note: These values are illustrative and based on general knowledge of dihydroaromatic systems. The actual barriers for this compound would depend on the specific computational model used.
The bulky bromine atoms at the 6 and 7 positions are not expected to directly sterically hinder the conformational flexibility of the distant 1,4-dihydro ring. However, their electron-withdrawing nature could subtly alter the electronic landscape of the entire molecule, which in turn could have a minor effect on the conformational energies. More advanced computational models could also explore the potential for very weak intramolecular interactions between the bromine atoms and the dihydro-ring, although these are anticipated to be negligible in determining the primary conformational preferences.
Advanced Applications of 6,7 Dibromo 1,4 Dihydroanthracene As a Versatile Building Block
Precursor in the Synthesis of Functionalized Acenes and Acene Derivatives
The primary utility of 6,7-Dibromo-1,4-dihydroanthracene lies in its role as a stable precursor to 6,7-dibromoanthracene. The dihydroanthracene core can be readily aromatized to the fully conjugated anthracene (B1667546) system through a dehydrogenation reaction, often employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). beilstein-journals.org This process unveils the reactive 6,7-dibromoanthracene, a key intermediate for the synthesis of a variety of functionalized acenes and their derivatives. The synthesis of anthracenes with substitution patterns on the outer rings, such as the 2,3,6,7-positions, is noted to be particularly challenging, making precursors that direct functionalization to these sites highly valuable. beilstein-journals.org
The bromine atoms on the 6,7-dibromoanthracene scaffold are ideal leaving groups for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups. This functionalization is critical for tuning the electronic properties, solubility, and solid-state packing of the resulting acene derivatives, which in turn dictates their performance in various applications.
Two of the most widely employed cross-coupling reactions for functionalizing bromoanthracenes are the Suzuki-Miyaura coupling and the Sonogashira coupling.
Suzuki-Miyaura Coupling : This reaction couples the bromoanthracene with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for creating new aryl-aryl bonds.
Sonogashira Coupling : This reaction involves the coupling of the bromoanthracene with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a highly effective method for introducing alkynyl substituents, which can extend the π-conjugation of the anthracene core.
The table below illustrates the types of functionalized anthracene derivatives that can be synthesized from a dibromoanthracene precursor using these powerful cross-coupling methods.
| Precursor | Coupling Reaction | Reagent | Product Type |
| 6,7-Dibromoanthracene | Suzuki-Miyaura | Arylboronic acid | 6,7-Diaryl-anthracene |
| 6,7-Dibromoanthracene | Sonogashira | Terminal alkyne | 6,7-Dialkynyl-anthracene |
Building Block for Optoelectronic Materials
The ability to introduce diverse functional groups onto the 6,7-positions of the anthracene core makes this compound an attractive starting point for the synthesis of materials for optoelectronic devices. Anthracene derivatives are widely explored for their use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells due to their high photoluminescence quantum yields and charge-carrying capabilities. beilstein-journals.orgresearchgate.net
Development of Organic Light-Emitting Diode (OLED) Precursors
In the field of OLEDs, the color and efficiency of the device are determined by the molecular structure of the emissive material. Functionalized anthracenes are particularly promising as blue light emitters. beilstein-journals.org By strategically attaching different aryl or other π-conjugated groups to the 6,7-positions of the anthracene core via cross-coupling reactions, the HOMO-LUMO energy gap of the molecule can be precisely tuned. This, in turn, controls the emission wavelength.
For instance, coupling 6,7-dibromoanthracene with electron-donating or electron-withdrawing aryl groups can modulate the electronic properties of the resulting molecule, influencing its performance as an OLED emitter. acs.org The introduction of bulky substituents can also prevent intermolecular π-π stacking in the solid state, which often leads to fluorescence quenching and reduced device efficiency. The versatility of the dibromo-precursor allows for the systematic synthesis and screening of a library of potential OLED materials with tailored properties.
The following table outlines representative synthetic transformations for creating OLED precursors from a dibromoanthracene intermediate.
| Intermediate | Reaction Type | Reactant | Resulting Structure for OLEDs |
| 6,7-Dibromoanthracene | Suzuki Coupling | Naphthylboronic acid | 6,7-Di(naphthalen-yl)anthracene |
| 6,7-Dibromoanthracene | Suzuki Coupling | Carbazole-boronic acid | 6,7-Di(9H-carbazol-9-yl)phenyl)anthracene |
| 6,7-Dibromoanthracene | Sonogashira Coupling | Phenylacetylene | 6,7-Bis(phenylethynyl)anthracene |
Integration into Photovoltaic Cell Electron Acceptor Materials
In organic photovoltaic cells, the active layer typically consists of a blend of an electron-donating (p-type) material and an electron-accepting (n-type) material. While many anthracene derivatives behave as p-type semiconductors, appropriate functionalization can transform them into effective n-type or electron-accepting materials. researchgate.net The introduction of strong electron-withdrawing groups, such as cyano (-CN) or fluoro (-F) substituents, can lower the LUMO energy level of the anthracene core, making it a suitable electron acceptor.
6,7-Dibromoanthracene, derived from its dihydro- precursor, serves as an excellent platform for synthesizing such materials. The bromine atoms can be substituted with cyano groups through reactions like the Rosenmund-von Braun reaction (using CuCN) or displaced by other electron-withdrawing moieties via various nucleophilic substitution or cross-coupling pathways. beilstein-journals.org The resulting functionalized anthracenes can then be evaluated as electron acceptor components in bulk heterojunction solar cells.
Scaffold for the Construction of Complex Polycyclic Systems
Beyond its use in functional materials for electronics, this compound, through its conversion to 6,7-dibromoanthracene, can serve as a scaffold for the construction of larger, more complex polycyclic aromatic systems. The Diels-Alder reaction is a particularly powerful tool in this regard. researchgate.net In this reaction, the central ring of the anthracene molecule acts as a diene, reacting with a dienophile (an alkene or alkyne) to form a new six-membered ring.
This [4+2] cycloaddition reaction provides a robust method for building intricate, three-dimensional polycyclic structures. The presence of bromine atoms at the 6 and 7 positions offers additional opportunities for post-cycloaddition functionalization. For example, a Diels-Alder adduct can be formed, and the bromine atoms can then be used in subsequent cross-coupling reactions to attach further chemical entities, leading to highly complex and functional molecular architectures. researchgate.net This strategy opens up avenues for synthesizing novel molecular hosts, components for molecular machines, and precursors to uniquely shaped nanographenes. nih.gov
The following table provides examples of how a 6,7-dibromoanthracene scaffold could be used to generate complex polycyclic systems.
| Scaffold | Reaction | Dienophile | Product Class |
| 6,7-Dibromoanthracene | Diels-Alder | Maleic anhydride (B1165640) | Dibromo-substituted triptycene (B166850) derivative |
| 6,7-Dibromoanthracene | Diels-Alder | Diethyl acetylenedicarboxylate | Dibromo-substituted, barrelene-type adduct |
| 6,7-Dibromoanthracene | Diels-Alder | N-Phenylmaleimide | Dibromo-substituted, N-phenyl-adduct |
Conclusion and Future Research Directions
Summary of Current Research Landscape for 6,7-Dibromo-1,4-dihydroanthracene
The current research landscape for this compound is best described as nascent. The compound is commercially available, primarily for use in research and development, and is recognized as a precursor for the synthesis of more complex acene derivatives. pharmaffiliates.comas-1.co.jp However, dedicated studies focusing on its synthesis, reactivity, and physical properties are scarce in publicly accessible scientific literature. The existing knowledge is largely confined to its role as a building block, with a notable lack of in-depth characterization or exploration of its own potential.
Prospective Avenues in Synthetic Methodology Development
The development of efficient and selective synthetic methodologies for this compound presents a significant opportunity for research. While a definitive, optimized synthesis is not widely reported, several plausible routes can be envisaged based on established organic reactions.
One potential approach involves a Diels-Alder reaction between a suitably substituted diene and dienophile, followed by a subsequent aromatization or functional group manipulation. For instance, the reaction of a 1,2-dihalo-4,5-divinylbenzene derivative with a suitable dienophile could theoretically yield a precursor that, upon further transformation, leads to the desired product.
Another avenue could be the selective reduction of a corresponding 6,7-dibromoanthracene. The partial hydrogenation of the central ring of anthracene (B1667546) derivatives is a known process, and its application to a dibrominated substrate could provide a direct route to this compound. The challenge in this approach would be to achieve regioselectivity and avoid over-reduction or debromination.
Furthermore, the direct bromination of 1,4-dihydroanthracene (B14153965) could be explored. However, controlling the regioselectivity of electrophilic aromatic substitution on the electron-rich outer rings would be a critical challenge to overcome to avoid the formation of a mixture of isomers.
Future research in this area should focus on optimizing reaction conditions, catalyst selection, and purification methods to provide a reliable and scalable synthesis of this compound.
Emerging Trends in Theoretical and Computational Studies
The application of theoretical and computational chemistry could provide valuable insights into the properties and reactivity of this compound, even in the absence of extensive experimental data.
Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic properties (such as NMR and UV-Vis spectra). Such studies would be invaluable for its characterization and for understanding the influence of the bromine substituents on the electronic nature of the dihydroanthracene core.
Computational modeling could also be used to investigate its reactivity. For example, the calculation of molecular electrostatic potential maps could predict the most likely sites for electrophilic or nucleophilic attack. Furthermore, the simulation of reaction pathways, such as its potential for further functionalization or its role as a diene in Diels-Alder reactions, could guide future synthetic efforts.
Potential for Novel Materials Science Applications and Advanced Organic Synthesis
The true potential of this compound likely lies in its application as a versatile building block in materials science and advanced organic synthesis.
In materials science , the dibromo functionality serves as a handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings. This would allow for the synthesis of larger, conjugated systems with tailored electronic and photophysical properties. Such materials could be explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The dihydroanthracene core, with its non-planar geometry, could influence the solid-state packing of these materials, which is a critical factor for charge transport.
In advanced organic synthesis , this compound could serve as a precursor to a variety of complex polycyclic aromatic hydrocarbons. The bromine atoms can be replaced with a wide range of functional groups, opening up possibilities for the synthesis of novel ligands for catalysis, molecular sensors, or new pharmaceutical scaffolds. The 1,4-dihydro core can also be aromatized to the corresponding anthracene, providing a two-step route to specifically substituted anthracenes that might be difficult to access through direct functionalization of the parent anthracene.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₀Br₂ |
| Molecular Weight | 338.04 g/mol |
| CAS Number | 117820-99-2 |
| Appearance | Not Reported |
| Melting Point | Not Reported |
| Boiling Point | Not Reported |
| Solubility | Soluble in Dichloromethane, Deuterated Chloroform as-1.co.jp |
Table 2: Spectroscopic Data of this compound
| Technique | Data |
| ¹H NMR | Not Reported |
| ¹³C NMR | Not Reported |
| Mass Spectrometry | Not Reported |
| Infrared Spectroscopy | Not Reported |
| UV-Vis Spectroscopy | Not Reported |
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 6,7-Dibromo-1,4-dihydroanthracene in laboratory settings?
- Methodological Answer :
- Handling : Avoid skin/eye contact and inhalation of vapors. Use PPE including OSHA/EN166-compliant goggles, gloves, and lab coats. Ensure local exhaust ventilation and proximity to eyewash stations/safety showers .
- Storage : Keep containers tightly sealed in dry, well-ventilated areas. Reseal opened containers immediately and store upright to prevent leaks. Avoid ignition sources due to electrostatic discharge risks .
- Spill Management : Use vacuum/sweeping for containment; dispose via approved chemical waste protocols. Avoid environmental release due to unstudied ecotoxicological profiles .
Q. How is this compound synthesized, and what are the critical reaction parameters?
- Methodological Answer :
- Synthesis : Prepared via bromination of norbornene derivatives with α,α,α′,α′-4,5-hexabromo-o-xylene in dry DMF at 65°C for 24 hours, followed by NaI catalysis. Purification involves silica gel chromatography (hexane:ethyl acetate = 6:1) and recrystallization from chloroform .
- Key Parameters : Temperature control (±2°C), stoichiometric ratios (1:1 norbornene to brominated precursor), and inert atmosphere to prevent side reactions. Slow evaporation yields single crystals for X-ray analysis .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- X-ray Diffraction : Monoclinic C2/c space group (a = 23.437 Å, b = 6.3565 Å, c = 18.416 Å, β = 111.781°). Refinement parameters: R = 0.055, wR = 0.144, S = 0.96 for 2501 reflections. Use SHELX for structural solution .
- Hydrogen Bonding : Weak C–H⋯Br interactions (2.998 Å, 146° angle) analyzed via ORTEP diagrams and graph-set notation (C(9) motifs) .
- NMR/IR : ¹H NMR (CDCl₃) peaks at δ 5.16–8.48 ppm for aromatic protons; IR bands at 1670 cm⁻¹ (C=O) and 1479 cm⁻¹ (C-Br) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., puckering parameters) be resolved for this compound?
- Methodological Answer :
- Puckering Analysis : Apply Cremer-Pople parameters (Q₂ = 0.560–0.602 Å, φ₂ = 71.0–144.7°) to compare norbornane ring conformations. Discrepancies arise from torsional strain vs. steric hindrance; use DFT (B3LYP/6-311+G*) to model energy minima .
- Validation : Cross-reference with prior norbornane derivatives (e.g., Çelik et al., 2006) to assess structural outliers. Re-refine data using full-matrix least-squares methods with anisotropic displacement parameters .
Q. What strategies optimize regioselectivity in bromination reactions for dihydroanthracene derivatives?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic bromination at electron-rich positions (C6/C7). Add NaI to stabilize transition states .
- Steric Control : Use bulky directing groups (e.g., methoxy at C1/C4) to block undesired sites. Monitor reaction progress via TLC (silica GF254) with hexane:EtOAc eluent .
Q. How do weak C–H⋯Br interactions influence the solid-state packing and electronic properties of this compound?
- Methodological Answer :
- Crystal Engineering : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify H-bond contributions (≈15% total interactions). Compare with Etter’s graph-set theory for 2D chain motifs .
- Electronic Impact : Perform TD-DFT calculations (CAM-B3LYP) to assess charge transfer via Br⋯H–C contacts. Correlate with UV-vis spectra (λmax ≈ 300 nm) for intramolecular electron transfer studies .
Q. What computational models predict the planarity and conformational flexibility of the naphthalene-norbornane hybrid system?
- Methodological Answer :
- Molecular Mechanics : Use MM2/MM3 force fields to simulate dihedral angles (Br–C–C–Br = 5.3° deviation). Compare with ab initio (MP2/cc-pVTZ) torsional barriers .
- Dynamic Analysis : Run MD simulations (GROMACS) at 298 K to assess ring puckering amplitudes (ΔQ₂ ≈ 0.05 Å) and solvent effects (chloroform vs. vacuum) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
